2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a biphenyl group attached to a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of biphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the boron atom can form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with similar structural features but lacking the dioxaborinane ring.
Phenylboronic Acid: Contains a boronic acid group attached to a phenyl ring, used in similar applications.
Dioxaborolane: A compound with a similar boron-containing ring but different substituents.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the biphenyl group and the dioxaborinane ring. This structure imparts specific chemical properties that make it suitable for specialized applications in synthesis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDJRASPLUZILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789587 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20789587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-05-7 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20789587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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